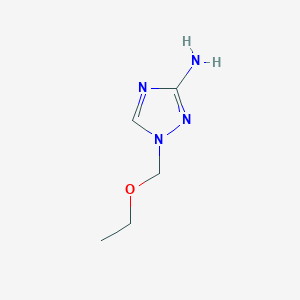
1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of ethoxymethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxymethyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Applications De Recherche Scientifique
1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential antiviral and anticancer activities.
Material Science: The compound is utilized in the development of novel materials with unique properties, such as corrosion inhibitors for stainless steel.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Chemical Sensing and Imaging: Derivatives of this compound are used in creating photoinduced electron transfer (PET) chemosensors for detecting metal ions.
Mécanisme D'action
The mechanism of action of 1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1-(Ethoxymethyl)-1H-imidazole
- 1-(Ethoxymethyl)-4-methyl-3,5-dinitropyrazole
- 1-(Ethoxymethyl)-2-phenylthioimidazole
Comparison: 1-(Ethoxymethyl)-1H-1,2,4-triazol-3-amine stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C5H10N4O |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
1-(ethoxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4O/c1-2-10-4-9-3-7-5(6)8-9/h3H,2,4H2,1H3,(H2,6,8) |
Clé InChI |
UELZVXOQZLCRGT-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



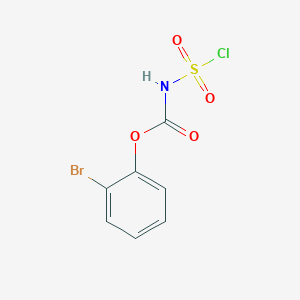
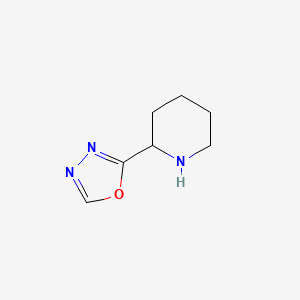


![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)
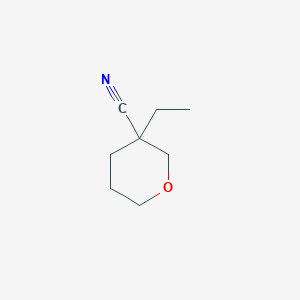
![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
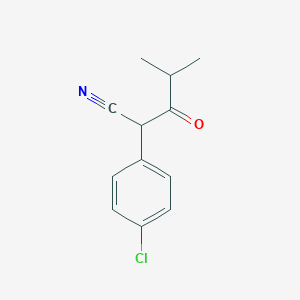


![2-{[4-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13173693.png)

